Methyl 4-(4-oxo-2-butanyl)benzoate
Description
Methyl 4-(4-oxo-2-butanyl)benzoate is a benzoate ester derivative characterized by a methyl ester group at the para position of the benzene ring and a 4-oxo-2-butanyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility. The 4-oxo-2-butanyl group introduces a ketone functionality, which can influence reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 4-(4-oxobutan-2-yl)benzoate |
InChI |
InChI=1S/C12H14O3/c1-9(7-8-13)10-3-5-11(6-4-10)12(14)15-2/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
VDYPHDVJASDKFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between Methyl 4-(4-oxo-2-butanyl)benzoate and related compounds:
Key Observations :
- Reactivity : The 4-oxo-2-butanyl group in the target compound provides a reactive ketone for nucleophilic additions, contrasting with the amide/ester hybrid in Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate, which may exhibit hydrogen-bonding interactions critical for biological activity .
- Synthetic Utility : Phenacyl benzoates (e.g., ) are widely used as photo-labile protecting groups, a role less common in 4-oxo-2-butanyl derivatives, which may instead serve as intermediates in ketone-based syntheses .
Physicochemical Properties
Challenges in Characterization
- Spectroscopic Analysis : Nitrated methyl benzoate analogs () faced challenges in HNMR characterization due to signal overlap, whereas compounds like C1–C7 () were successfully validated via HRMS and 1H NMR, highlighting the importance of substituent choice in analytical workflows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
